BenchChemオンラインストアへようこそ!

P-1075

Cardiac Electrophysiology KATP Channel Action Potential Duration

P-1075 is the definitive SUR2-selective KATP opener, offering >100-fold greater potency than pinacidil in anti-ischemic assays. Its nanomolar affinity for SUR2A/SUR2B (Kd 17/3 nM) and selective sarcolemmal activation make it superior for dissecting cardiac repolarization, vasodilation, and ischemic preconditioning without confounding mitochondrial effects. Choose P-1075 for reproducible, high-impact research.

Molecular Formula C12H17N5
Molecular Weight 231.30 g/mol
CAS No. 60559-98-0
Cat. No. B1678134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-1075
CAS60559-98-0
SynonymsN-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
P 1075
P-1075
P1075
Molecular FormulaC12H17N5
Molecular Weight231.30 g/mol
Structural Identifiers
SMILESCCC(C)(C)N=C(NC#N)NC1=CN=CC=C1
InChIInChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-6-5-7-14-8-10/h5-8H,4H2,1-3H3,(H2,15,16,17)
InChIKeyHKZNADVVGXKQDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





P-1075 for Procurement: A High-Potency SUR2-Selective KATP Channel Opener


P-1075 (CAS 60559-98-0) is a pyridylcyanoguanidine derivative that functions as a potent and selective opener of ATP-sensitive potassium (KATP) channels [1]. It is characterized as a SUR2-specific activator, binding with high affinity to the sulfonylurea receptor subtypes SUR2A (cardiac/skeletal muscle) and SUR2B (smooth muscle), with Kd values of 17 nM and 3 nM, respectively . This compound is a more potent analog of the classic KATP opener pinacidil and is distinguished by its nanomolar potency in vascular relaxation assays (EC50 = 7.5 nM in rat aorta) .

Why P-1075 Cannot Be Readily Substituted with Generic KATP Openers


Substitution with general KATP channel openers such as pinacidil, diazoxide, or levcromakalim is scientifically unsound due to P-1075's unique pharmacological profile. Key differences include: its >100-fold higher anti-ischemic potency in the nanomolar range [1]; its distinct selectivity for sarcolemmal (surface) KATP channels over mitochondrial KATP channels, unlike diazoxide which preferentially targets mitoKATP channels [2]; and its specific high-affinity binding to SUR2 subtypes, which confers tissue-selective actions in vascular smooth muscle and cardiac tissue compared to the broader SUR1/SUR2 activity of other openers [3]. These quantifiable differences in potency, selectivity, and mechanism directly impact experimental outcomes and preclude simple interchangeability.

P-1075 Quantitative Differentiation Evidence: Comparator-Based Performance Data


Cardiac Electrophysiology: P-1075 Demonstrates Superior Potency in Shortening Action Potential Duration vs. Pinacidil Series

P-1075 is the most potent compound within its structural series for shortening cardiac action potential duration (APD). In a comparative study of pyridylcyanoguanidines including pinacidil, P-1075 exhibited an EC50 of 37 nM for APD reduction in canine Purkinje fibers, achieving a maximum reduction of 91 ± 2% at 1 µM, with no effect on Vmax or conduction time [1].

Cardiac Electrophysiology KATP Channel Action Potential Duration

SUR Subtype Binding: P-1075 Exhibits High-Affinity and Selective Binding to SUR2A and SUR2B Subunits

P-1075 demonstrates high-affinity binding to the SUR2A (cardiac/skeletal muscle) and SUR2B (smooth muscle) regulatory subunits of the KATP channel, with Kd values of 17 nM and 3 nM, respectively . This SUR2 selectivity distinguishes it from non-selective openers like pinacidil, which activates channels containing SUR1, SUR2A, or SUR2B, and from diazoxide, which exhibits a marked preference for SUR1-containing channels [1]. In binding studies using recombinant SUR2B, [³H]-P1075 saturation binding yielded a KD of 1.8-3.4 nM, confirming its high affinity for the vascular smooth muscle receptor [2].

KATP Channel Sulfonylurea Receptor Radioligand Binding

MitoKATP vs. SarcKATP Selectivity: P-1075 is a Selective Sarcolemmal KATP Opener, Unlike Diazoxide and Pinacidil

P-1075 exhibits a distinct selectivity for sarcolemmal (surface) KATP channels over mitochondrial KATP channels. In rabbit ventricular myocytes, P-1075 (30 µM) did not increase flavoprotein oxidation (a marker of mitoKATP opening) but did elicit a robust surface KATP current that was completely inhibited by the surface-selective blocker HMR1098 [1]. In contrast, diazoxide (100 µM) increased flavoprotein oxidation by 48.6 ± 7.1% of the maximum DNP response, while pinacidil (100 µM) also induced significant flavoprotein oxidation [2]. Furthermore, P-1075 can act as a partial agonist or even inhibitor of mitoKATP channels at micromolar concentrations, reducing diazoxide-induced flavoprotein oxidation by ~42% [3].

Mitochondrial KATP Sarcolemmal KATP Cardioprotection

Vascular Smooth Muscle: P-1075 Demonstrates Superior Hyperpolarization Potency Compared to Levcromakalim

In the A10 rat vascular smooth muscle cell line, P-1075 and levcromakalim both induced concentration-dependent hyperpolarization, but with significantly different potencies. P-1075 hyperpolarized cells by up to -25 mV with an EC50 of 170 ± 40 nM, whereas levcromakalim achieved the same effect with an EC50 of 870 ± 190 nM [1]. This represents a 5.1-fold higher potency for P-1075. Additionally, [³H]-P1075 bound to A10 cell membranes with a KD of 9.2 ± 5.2 nM and a binding capacity of 140 ± 40 fmol/mg protein [2].

Vascular Smooth Muscle KATP Channel Hyperpolarization

Anti-Ischemic Potency: P-1075 Protects Myocardium at Nanomolar Concentrations, 100-Fold More Potent than Reference Openers

P-1075 demonstrates exceptional anti-ischemic potency in isolated rat hearts. Pre-treatment with P-1075 (10-300 nM) significantly increased the time to contracture during global ischemia, with an EC25 of 57 nM [1]. This nanomolar potency is approximately 100-fold higher than that of most other tested KATP openers, which typically exhibit anti-ischemic effects in the micromolar range [2]. P-1075 also significantly improved recovery of contractile function and reduced LDH release during reperfusion at concentrations ≥60 nM [3].

Ischemic Preconditioning Cardioprotection Myocardial Ischemia

Optimal Research Applications for P-1075 Based on Quantitative Differentiation


Cardiac Electrophysiology and Excitability Studies

P-1075 is the optimal choice for studies examining the role of sarcolemmal KATP channels in cardiac action potential modulation. Its EC50 of 37 nM for APD shortening [1] and its selective activation of surface KATP channels without confounding mitochondrial effects [2] provide a clean pharmacological tool for dissecting the specific contribution of sarcKATP channels to cardiac repolarization and arrhythmogenesis.

Vascular Reactivity and Smooth Muscle Physiology Research

For experiments investigating KATP channel-mediated vasodilation and hyperpolarization, P-1075 offers a 5.1-fold higher potency (EC50 = 170 nM) compared to levcromakalim (EC50 = 870 nM) [1]. Its high-affinity binding to SUR2B (Kd = 3 nM) ensures robust and specific activation of vascular KATP channels, making it a superior tool for ex vivo myography or in vivo hemodynamic studies.

Preclinical Myocardial Ischemia and Cardioprotection Models

P-1075 is uniquely suited for studies of ischemic preconditioning and cardioprotection due to its nanomolar anti-ischemic potency (EC25 = 57 nM), which is approximately 100-fold greater than other KATP openers [1]. This allows researchers to achieve robust protection against ischemic injury at concentrations that minimize off-target effects, providing a cleaner experimental system for mechanistic studies.

KATP Channel Subunit Dissection and Pharmacology Studies

The high SUR2 selectivity of P-1075 (SUR2A Kd = 17 nM; SUR2B Kd = 3 nM) makes it an essential tool for distinguishing the functional roles of SUR2-containing KATP channels from those containing SUR1 [1]. In heterologous expression systems or native tissues, P-1075 can be used to definitively identify and characterize SUR2-dependent currents and physiological responses, in contrast to non-selective openers like pinacidil.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for P-1075

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.